5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile
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Overview
Description
5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile is a complex organic compound that features a thiophene ring substituted with cyano and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of a thiophene derivative with a cyano-substituted aromatic amine under controlled conditions. The reaction may require catalysts such as palladium or copper and is often carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile involves its interaction with specific molecular targets. The cyano and amino groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarbonitrile: A simpler thiophene derivative with a cyano group, used in similar applications but with different reactivity and properties.
Ethyl 5-Amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Another thiophene derivative with additional functional groups, offering different chemical and biological properties.
Uniqueness
5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of cyano, amino, and thiophene groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H13N3OS |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
5-[3-cyano-4-(2-methoxyethylamino)phenyl]thiophene-2-carbonitrile |
InChI |
InChI=1S/C15H13N3OS/c1-19-7-6-18-14-4-2-11(8-12(14)9-16)15-5-3-13(10-17)20-15/h2-5,8,18H,6-7H2,1H3 |
InChI Key |
SONXJVLWQGJQHQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C2=CC=C(S2)C#N)C#N |
Origin of Product |
United States |
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